molecular formula C10H18N4O B1391193 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide CAS No. 1217862-46-8

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide

Cat. No. B1391193
M. Wt: 210.28 g/mol
InChI Key: DJJDUEUYMKEJIN-UHFFFAOYSA-N
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Description

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of a pyrazole compound is characterized by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrazole compound can vary widely depending on its specific structure. For example, 3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents .

Scientific Research Applications

Antileishmanial Activity

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide: has shown promising results in the treatment of leishmaniasis. This compound exhibited superior antipromastigote activity with an IC50 value significantly lower than standard drugs, indicating its potential as a more effective antileishmanial agent .

Antimalarial Efficacy

In the fight against malaria, this pyrazole derivative has demonstrated significant inhibition effects against Plasmodium berghei, with suppression rates that suggest it could be a potent antimalarial agent. Its efficacy in vivo makes it a candidate for further pharmacological development .

Molecular Docking Studies

The compound’s structure has been verified through various techniques, including FTIR and NMR. Molecular docking studies have justified its antileishmanial activity, providing a molecular basis for its interaction with biological targets, which is crucial for drug design .

Pharmacological Effects

Pyrazole-bearing compounds like this one are known for their diverse pharmacological effects. The specific applications in medicinal chemistry and drug discovery are vast, ranging from the development of new therapeutic agents to the study of their mechanisms of action .

Agrochemical Applications

The pyrazole scaffold is also utilized in agrochemistry. Its derivatives can be designed to act as pesticides or herbicides, contributing to the protection of crops and the enhancement of agricultural productivity .

Coordination Chemistry

In coordination chemistry, this compound can be used to synthesize complex molecules with metals. These complexes can have various applications, including catalysis, material science, and the study of metalloproteins .

Safety And Hazards

The safety and hazards of a pyrazole compound can also vary widely depending on its specific structure. For example, 3,5-Dimethylpyrazole has hazard statements H302, H315, H319, H335, H361, H373 .

Future Directions

The future directions of research into pyrazole compounds are likely to continue to focus on their synthesis and applications in various fields of science, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

2-(4-ethyl-3,5-dimethylpyrazol-1-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-5-9-6(2)13-14(7(9)3)8(4)10(15)12-11/h8H,5,11H2,1-4H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJDUEUYMKEJIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)C(C)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethyl-3,5-dimethylpyrazol-1-yl)propanehydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide
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2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide

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